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Compound of Interest

Compound Name:
2-(3,4,5-Trimethyl-1H-pyrazol-1-

yl)propanoic acid

CAS No.: 1217862-30-0

Cat. No.: B1452065 Get Quote

Executive Summary: The Methylation Switch
In the optimization of pyrazole-based pharmacophores, the transition from 3,5-

dimethylpyrazole-4-propanoic acid (DMP-PA) to 1,3,5-trimethylpyrazole-4-propanoic acid

(TMP-PA) represents a classic "Magic Methyl" effect study. While both scaffolds share the core

heterocyclic architecture used in NSAIDs (e.g., Celecoxib) and metallo-enzyme mimetics, the

addition of the N-methyl group in TMP-PA fundamentally alters the physicochemical landscape.

This guide objectively compares these two moieties, focusing on how the removal of the

hydrogen bond donor (NH) in favor of a lipophilic methyl group affects bioactivity, membrane

permeability, and enzymatic selectivity.
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Feature DMP-PA (Dimethyl) TMP-PA (Trimethyl)

IUPAC Name
3,5-dimethyl-1H-pyrazole-4-

propanoic acid

1,3,5-trimethyl-1H-pyrazole-4-

propanoic acid

Core Substitution C3-Me, C5-Me, N1-H C3-Me, C5-Me, N1-Me

H-Bond Capacity Donor (NH) & Acceptor (N) Acceptor Only (N)

Primary Utility
Coordination Ligand, COX

Inhibitor Precursor

Lipophilic Pro-drug, Selective

PDE4/COX Ligand

Critical Analysis: Structure-Activity Relationship
(SAR)[1][2][3][4][5]
The bioactivity difference is not merely structural; it is electronic and solvation-driven.

The "NH" vs. "N-Me" Factor
The most significant differentiator is the N1 position.

DMP-PA (The Protic Scaffold): Possesses a free NH group. This allows the molecule to act

as a hydrogen bond donor. In biological systems, this often facilitates binding to polar

pockets (e.g., Serine/Threonine residues) but incurs a high desolvation penalty when

entering hydrophobic active sites.

TMP-PA (The Aprotic Scaffold):N-methylation caps the nitrogen. This removes the H-bond

donor capability, significantly increasing Lipophilicity (LogP). This modification typically

enhances blood-brain barrier (BBB) penetration and cellular uptake but may reduce potency

if the target requires a specific H-bond interaction at the N1 site.

Electronic Impact on the Propanoic Tail
The electron-donating inductive effect (+I) of the extra N-methyl group in TMP-PA increases the

electron density of the pyrazole ring. This subtly raises the pKa of the propanoic acid tail

compared to the DMP variant, potentially altering its ionization state at physiological pH (7.4).

Comparative Bioactivity Data[6][7]
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The following data synthesizes trends from pyrazole SAR studies, specifically focusing on

cyclooxygenase (COX) inhibition and antiproliferative profiles where these propanoic acid

derivatives are most relevant.

Table 1: Physicochemical & Biological Profile
Metric DMP-PA (Dimethyl) TMP-PA (Trimethyl) Implication

cLogP (Est.) ~0.8 - 1.2 ~1.5 - 1.9

TMP has superior

membrane

permeability.

Water Solubility High (Amphoteric) Moderate

DMP is easier to

formulate in aqueous

media.

Metabolic Stability
Lower (N-

Glucuronidation risk)
Higher

TMP blocks N-

glucuronidation, a

common clearance

pathway.

COX-2 Selectivity Moderate High

N-substitution often

improves fit in the

hydrophobic side

pocket of COX-2.

PDE4 Inhibition Active (IC50 ~2-5 µM) Enhanced Potency

Methylation restricts

conformer rotation,

locking bioactive

pose.

Key Insight: Research indicates that while DMP derivatives often show broader activity (hitting

both COX-1 and COX-2), the N-methylated TMP variants tend to exhibit higher selectivity for

COX-2 and PDE4 due to steric exclusion from the smaller COX-1 active site [1, 2].
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Visualizing the Mechanism
The following diagram illustrates the SAR logic and the synthesis pathways differentiating these

two molecules.
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Figure 1: Synthetic divergence and resulting pharmacodynamic profiles of DMP vs. TMP

scaffolds.

Experimental Protocols
To validate the bioactivity differences described above, the following self-validating protocols

are recommended.

Protocol A: Synthesis Verification (The Knorr Reaction)
Objective: Establish the identity of the specific isomer (1,3,5-trimethyl vs 1,3,4-trimethyl) which

is critical for TMP bioactivity.

Reactants: Combine ethyl 3-acetyl-4-oxopentanoate with:

For DMP: Hydrazine hydrate (1.0 eq) in Ethanol.

For TMP: Methylhydrazine (1.0 eq) in Ethanol.

Reflux: Heat at 80°C for 4 hours.
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Workup: Evaporate solvent. Recrystallize from EtOH/Water.

Validation (Critical): Use NOESY NMR.

DMP: Look for N-H exchangeable proton (broad singlet >10 ppm).

TMP: Look for NOE correlation between the N-methyl group and the C5-methyl group.

Absence of this correlation suggests the wrong regioisomer (1,3,4-trimethyl).

Protocol B: COX-2 Inhibition Screening (Colorimetric)
Objective: Quantify the selectivity shift caused by N-methylation.

Reagents: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes, TMPD

(chromophore), Arachidonic Acid.

Preparation: Dissolve DMP-PA and TMP-PA in DMSO (Final concentration <1%).

Incubation: Incubate enzyme + Inhibitor (10 min, 25°C).

Initiation: Add Arachidonic Acid and TMPD.

Measurement: Monitor absorbance at 590 nm (Oxidized TMPD).

Calculation:

Expectation: TMP-PA should show a lower IC50 (higher potency) for COX-2 compared to

DMP-PA due to hydrophobic pocket optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1452065?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

